1-Amino-4-(3-methylanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-4-(m-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of an amino group and a m-tolylamino group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied for their biological activities and industrial applications, particularly in the synthesis of dyes and pigments .
Preparation Methods
The synthesis of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione typically involves a multi-step process. One common method is the condensation reaction between 1-aminoanthraquinone and m-toluidine under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, has also been explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
1-Amino-4-(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form, which can further undergo various substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-4-(m-tolylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The biological activity of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione is primarily due to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Additionally, this compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, further contributing to its anticancer effects. The molecular targets and pathways involved in its mechanism of action include the inhibition of kinases, topoisomerases, and other enzymes critical for cell survival .
Comparison with Similar Compounds
1-Amino-4-(m-tolylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A well-known anticancer agent that also targets topoisomerases but has a different substitution pattern on the anthraquinone core.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Similar in structure but with two p-tolylamino groups instead of one m-tolylamino group, leading to different chemical and biological properties.
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Contains a hydroxy group instead of an amino group, which affects its reactivity and applications.
The uniqueness of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
60683-36-5 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-amino-4-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-5-4-6-13(11-12)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
QSZYJZSAQJELID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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